molecular formula C21H44NO7P B12093207 (2-Hydroxy-3-tridecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

(2-Hydroxy-3-tridecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12093207
M. Wt: 453.5 g/mol
InChI Key: WNRCJJWBAXNAPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with tridecanoic acid. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized lysophosphatidylcholine derivatives, while substitution reactions can produce a variety of functionalized phospholipids .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length, which influences its interaction with cell membranes and receptors. This specificity makes it a valuable tool in lipidomics and biochemical research .

Properties

IUPAC Name

(2-hydroxy-3-tridecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRCJJWBAXNAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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